molecular formula C17H20N2O3 B1666992 Bifenazate CAS No. 149877-41-8

Bifenazate

Cat. No. B1666992
M. Wt: 300.35 g/mol
InChI Key: VHLKTXFWDRXILV-UHFFFAOYSA-N
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Description

Bifenazate is an insecticide used for mite control . It is also known by the IUPAC name Isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinoformate .


Molecular Structure Analysis

Bifenazate has a molecular formula of C17H20N2O3 and a molecular mass of 300.4 . More details about its molecular structure can be found here.


Chemical Reactions Analysis

Bifenazate undergoes hydrolysis, with the first step being an oxidation reaction producing bifenazate-diazene, which then hydrolyses to produce methoxy- and hydroxy-biphenyls .


Physical And Chemical Properties Analysis

Bifenazate is a white crystalline solid with a slight odour characteristic of aromatic compounds . It has a melting point of 121.5−123 °C and a relative density of 1.19 g/cm3 . It has a low solubility in water (1.52 mg/L at 20 °C) but is soluble in organic solvents like ethyl acetate and acetonitrile .

Scientific Research Applications

Mode of Action in Pest Control

Bifenazate is extensively studied for its role in pest control, particularly against spider mites. Initially thought to be neurotoxic, recent studies suggest a mitochondrial mode of action. Bifenazate is shown to interact physically with mitochondrial complex III of Tetranychus urticae, specifically the Qo site of mitochondrially encoded cytochrome b. This interaction indicates bifenazate's potential as a mitochondrial inhibitor, differing from its initially assumed neurotoxic impact (Van Leeuwen et al., 2006); (Nieuwenhuyse et al., 2012).

Resistance and Cross-Resistance Patterns

Research reveals unique inheritance patterns of bifenazate resistance in pests like Tetranychus urticae and Panonychus citri, indicating maternal inheritance and potential linkage to mitochondrial genomes. This finding is critical for understanding resistance mechanisms and developing effective pest management strategies (Van Leeuwen et al., 2011).

Environmental and Non-Target Impacts

Studies on bifenazate's environmental impact reveal its effects on non-target organisms and ecological safety. For instance, bifenazate exposure induces cardiotoxicity and immunotoxicity in zebrafish embryos, highlighting its potential ecological risks (Ma et al., 2021); (Peng et al., 2021).

Synergistic Effects with Other Acaricides

Investigations into the combined use of bifenazate with other acaricides show synergistic toxicity, suggesting effective strategies for pest control. However, this also necessitates careful consideration to avoid potential negative impacts on non-target species and the environment (Liang et al., 2018).

Soil Enzyme Activity

Research on bifenazate's effects on soil enzyme activity provides insights into its ecological safety and potential impact on soil health. Understanding these effects is crucial for assessing the environmental sustainability of bifenazate use (Hu, 2015).

Safety And Hazards

Bifenazate may cause an allergic skin reaction and serious eye irritation. It is also very toxic to aquatic life . It is highly toxic to mammals and a recognised skin, eye and respiratory system irritant .

Future Directions

The global bifenazate market size is expected to witness potential gains in the future, and register a CAGR of 3.7% over the forecast period (2019 - 2027). The market was valued at US$ 0.6 Billion in 2017, and is projected to reach US$ 1 Billion by 2027 .

properties

IUPAC Name

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate
Source PubChem
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InChI

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLKTXFWDRXILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC
Source PubChem
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Molecular Formula

C17H20N2O3
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DSSTOX Substance ID

DTXSID5032525
Record name Bifenazate
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Molecular Weight

300.35 g/mol
Source PubChem
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Physical Description

White solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Bifenazate
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Boiling Point

Decomposes at 240 °C
Record name Bifenazate
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Solubility

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C
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Density

1.31 g/cu cm at 25 °C
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Vapor Pressure

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C
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Product Name

Bifenazate

Color/Form

White crystals, Beige crystalline solid (technical grade)

CAS RN

149877-41-8
Record name Bifenazate
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Record name Bifenazate [ISO]
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Record name Bifenazate
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Record name bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate
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Record name Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester
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Melting Point

123-125 °C
Record name Bifenazate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,680
Citations
MA Dekeyser, PT McDonald, GW Angle - Chimia, 2003 - ojs.chimia.ch
… carbazate (bifenazate) was selected for development [3]. In the USA, bifenazate was first ap… Our optimization program led to identification of the first carbazate acaricide bifenazate. …
Number of citations: 22 ojs.chimia.ch
T Van Leeuwen, L Tirry, R Nauen - Insect biochemistry and molecular …, 2006 - Elsevier
… bifenazate may act on GABA-gated chloride channels. However, this information has not yet been supported by mechanistic studies. Therefore bifenazate is … of action of bifenazate, ie its …
Number of citations: 151 www.sciencedirect.com
N Ochiai, M Mizuno, N Mimori, T Miyake… - … and Applied Acarology, 2007 - Springer
… When adult females of the two predatory mite species were treated with either bifenazate or … treated previously with bifenazate, they survived. These findings indicate that bifenazate is a …
Number of citations: 108 link.springer.com
T Van Leeuwen, S Van Pottelberge… - Pest Management …, 2007 - Wiley Online Library
… of bifenazate … bifenazate efficacy, most probably by inhibiting carboxylesterases responsible for the activation of the pro‐drug. As a result of the strong antagonism, mixtures of bifenazate …
Number of citations: 77 onlinelibrary.wiley.com
P Zhao, Y Chai, R Liu, L Yuan - Journal of agricultural and food …, 2021 - ACS Publications
… In this study, the residues of bifenthrin, bifenazate, and bifenazate–… , bifenazate, and bifenazate–diazene in apples and to evaluate the dietary intake risk of bifenthrin and bifenazate, …
Number of citations: 16 pubs.acs.org
P Van Nieuwenhuyse, P Demaeght… - Pesticide Biochemistry …, 2012 - Elsevier
… urticae strains could be correlated with bifenazate resistance. Last, we show that bifenazate is differentially metabolized in T. urticae when compared to the beetle Leptinotarsa …
Number of citations: 60 www.sciencedirect.com
Y Bian, Y Feng, A Zhang, X Qi, J Pan, J Han, X Ma… - Food Chemistry, 2022 - Elsevier
… methodology for quantifying both bifenazate and its metabolite bifenazate-diazene was … assessment of bifenazate. The conversion conditions of bifenazate-diazene into bifenazate were …
Number of citations: 14 www.sciencedirect.com
EH Park, MJ Go, MS Cho, YS Kim, JH Lee… - The Korean Journal of …, 2010 - koreascience.kr
… bifenazate was developed using a HPLC (UVD). Also, analytical condition of LC/MS was set up for bifenazate. … The correlation coefficient of bifenazate ranged from 005 to 25 mg/kg was …
Number of citations: 2 koreascience.kr
S Hiragaki, T Kobayashi, N Ochiai, K Toshima… - Neurotoxicology, 2012 - Elsevier
… Bifenazate is a very selective acaricide that controls the spider mite, Tetranychus urticae. Bifenazate … Bifenazate and its active metabolite diazene induce paralysis in spider mites, …
Number of citations: 43 www.sciencedirect.com
EM Rhodes, OE Liburd, C Kelts, SI Rondon… - Experimental & applied …, 2006 - Springer
Greenhouse and field experiments were conducted from 2003 to 2005 to determine the effectiveness of combining releases of two predatory mite species, Phytoseiulus persimilis Athias…
Number of citations: 142 link.springer.com

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